molecular formula C9H9BrO B1374599 4-Bromo-2-ethylbenzaldehyde CAS No. 1114808-89-7

4-Bromo-2-ethylbenzaldehyde

Cat. No. B1374599
M. Wt: 213.07 g/mol
InChI Key: SQLKXUKAJYHRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-ethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 . The compound is a light-yellow to yellow liquid .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-ethylbenzaldehyde is 1S/C9H9BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Bromo-2-ethylbenzaldehyde is a light-yellow to yellow liquid . It has a molecular weight of 213.07 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Material Applications

4-Bromo-2-ethylbenzaldehyde and its derivatives, such as 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, are important in synthetic chemistry. They have been extensively used in the construction of various compounds with potential biological, medicinal, and material applications. The advancement in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, illustrates their significance in synthesizing diverse chemical structures (Ghosh & Ray, 2017).

Chemical Synthesis

The compound has been utilized in various chemical syntheses. For instance, Methyl 4-bromo-2-methoxybenzoate was synthesized using 4-bromo-2-fluorotoluene through a process involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving high purity and yield (Chen Bing-he, 2008).

Environmental and Analytical Chemistry

In environmental chemistry, derivatives of 4-Bromo-2-ethylbenzaldehyde, like Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, have been synthesized and applied in the preconcentration of trace amounts of copper(II) ions in water samples, showcasing the compound's utility in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Organic Chemistry and Catalysis

In organic chemistry, o-Bromobenzaldehyde, a related compound, has been used in catalytic processes to produce indenol derivatives and indanones. These processes involve carbopalladation and vinylpalladation reactions, showcasing the compound's versatility in organic synthesis and catalysis (Gevorgyan, Quan, & Yamamoto, 1999).

Spectroscopy and Structural Analysis

The structural characterization and properties of similar compounds like 2-fluoro-4-bromobenzaldehyde have been investigated using X-ray diffraction and vibrational spectroscopy. Such studies aid in understanding the molecular structure and behavior of these compounds (Tursun et al., 2015).

Solubility and Thermodynamics

Research on the solubility of related compounds, like 3-Bromo-4-Hydroxybenzaldehyde, in various solvents has provided valuable data for understanding their solubility behavior and thermodynamic properties, which are crucial for their practical applications in synthesis and formulation (Jia et al., 2020).

Safety And Hazards

4-Bromo-2-ethylbenzaldehyde is classified under GHS07. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The compound has a signal word of warning .

properties

IUPAC Name

4-bromo-2-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLKXUKAJYHRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethylbenzaldehyde

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-ethyl-1-iodobenzene (75 g, 0.24 mol) in tetrahydrofuran (375 ml) at −75° C. is added n-butyl lithium (1.6 M in hexanes, 196 ml, 0.31 mol) dropwise, maintaining the temperature of the reaction mixture below −70° C. When the addition is complete the mixture is stirred at −75° C. for an additional 30 minutes and then N,N-dimethylformamide (70.7 g, 0.97 mol) is added dropwise. After the addition is complete the reaction is stirred at −75° C. for 2 hours, then allowed to warm to room temperature for 2 hours. The mixture is cooled in an ice bath and acidified with 0.5 N aqueous hydrochloric acid. The mixture is extracted with ethyl acetate (3×500 ml) and the organic fractions are combined, washed with brine, and dried over anhydrous sodium sulphate. The mixture is filtered and the filtrate is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give 4-bromo-2-ethylbenzaldehyde (48 g) as an oil.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
196 mL
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
70.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Morpholine-N-oxide (5.0 g, 43 mmol) was stirred in dichloromethane (30 mL) over 3A sieves 30 min under N2 atmosphere. (4-Bromo-2-ethyl-phenyl)-methanol (3.1 g, 14.4 mmol), then tetrapropylammonium perruthenate (250 mg, 0.72 mmol) was added. The solution was stirred 2 h then filtered through a plug of silica. The silica was washed with 30% ethyl acetate in hexanes, and the organics were pooled. The solution was concentrated in vacuo to give a light yellow oil (3.4 g).
Name
Morpholine-N-oxide
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-ethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-ethylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-ethylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-ethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-ethylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-ethylbenzaldehyde

Citations

For This Compound
1
Citations
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
The synthesis of highly functionalized substituted tetrahydro-1H-cyclopenta[c]quinoline (I) and its reduced derivatives hexahydro-1H-cyclopenta[c]quinolines (II) via Povarov reaction in …
Number of citations: 7 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.